p-Methyl-alpha-(fluoromethyl)benzyl alcohol
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Overview
Description
p-Methyl-alpha-(fluoromethyl)benzyl alcohol: is an organic compound characterized by the presence of a fluoromethyl group attached to the benzyl alcohol structure
Mechanism of Action
Target of Action
Many aromatic alcohols, such as benzyl alcohol, are used in medical applications due to their antiparasitic properties . They may act on parasites such as lice, disrupting their nervous system and leading to their death .
Mode of Action
The exact mode of action can vary, but it often involves interaction with biological targets, leading to changes in the target’s function. For example, benzyl alcohol is known to affect the nervous system of parasites .
Biochemical Pathways
Aromatic alcohols can be metabolized in the body through various pathways. For instance, benzyl alcohol can be metabolized via the catechol ortho-pathway .
Result of Action
The molecular and cellular effects of a compound’s action depend on its target and mode of action. In the case of benzyl alcohol, its antiparasitic action results in the death of the parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Methyl-alpha-(fluoromethyl)benzyl alcohol typically involves the introduction of a fluoromethyl group into the benzyl alcohol structure. One common method is the nucleophilic substitution reaction where a fluoromethylating agent reacts with a precursor compound. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
p-Methyl-alpha-(fluoromethyl)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of p-Methyl-alpha-(fluoromethyl)benzaldehyde or p-Methyl-alpha-(fluoromethyl)benzoic acid.
Reduction: Formation of p-Methyl-alpha-(fluoromethyl)toluene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, p-Methyl-alpha-(fluoromethyl)benzyl alcohol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving fluorinated substrates. Its fluoromethyl group can serve as a marker for tracking metabolic pathways.
Medicine
In medicine, this compound has potential applications in drug development. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Comparison with Similar Compounds
Similar Compounds
p-Methylbenzyl alcohol: Lacks the fluoromethyl group, resulting in different chemical properties.
p-Fluorobenzyl alcohol: Contains a fluorine atom directly attached to the benzyl ring, leading to different reactivity.
alpha-(Fluoromethyl)benzyl alcohol: Similar structure but without the p-methyl group, affecting its overall properties.
Uniqueness
p-Methyl-alpha-(fluoromethyl)benzyl alcohol is unique due to the presence of both a p-methyl group and a fluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-fluoro-1-(4-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHXPHCEZLSAIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CF)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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